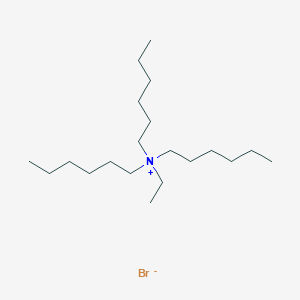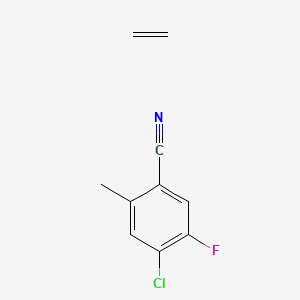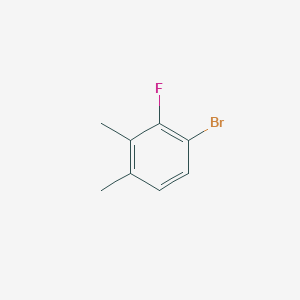
2-Heptylpropane-1,1,3,3-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptylpropane-1,1,3,3-tetrol is an organic compound with the molecular formula C10H22O4 It is a tetrol, meaning it contains four hydroxyl groups (-OH) attached to its carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylpropane-1,1,3,3-tetrol typically involves multi-step organic reactions. One common method involves the alkylation of a suitable precursor, followed by hydroxylation to introduce the hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and automated systems ensures efficient production while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptylpropane-1,1,3,3-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols with fewer hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid, while reduction could produce heptanol.
Aplicaciones Científicas De Investigación
2-Heptylpropane-1,1,3,3-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and surfactants.
Mecanismo De Acción
The mechanism by which 2-Heptylpropane-1,1,3,3-tetrol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, enzymes, and other biomolecules, influencing their structure and function. This interaction can modulate various biochemical pathways, making the compound valuable for research in drug development and molecular biology.
Comparación Con Compuestos Similares
1,1,2,3-Propanetetrol: Another tetrol with a different carbon backbone.
Erythritol: A sugar alcohol with four hydroxyl groups, used as a sweetener.
1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol: A tetrol with phenyl groups attached to the carbon backbone.
Uniqueness: 2-Heptylpropane-1,1,3,3-tetrol is unique due to its heptyl side chain, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
101849-21-2 |
|---|---|
Fórmula molecular |
C10H22O4 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-heptylpropane-1,1,3,3-tetrol |
InChI |
InChI=1S/C10H22O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8-14H,2-7H2,1H3 |
Clave InChI |
BQFPILSQQXACLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(O)O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
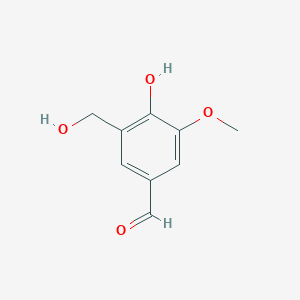
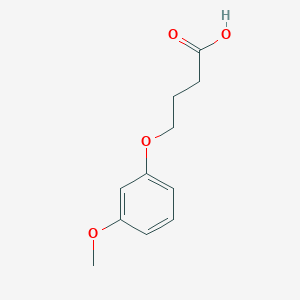
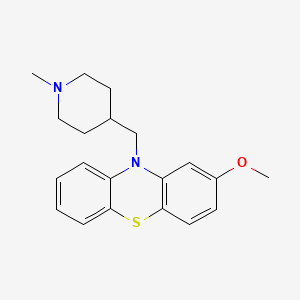

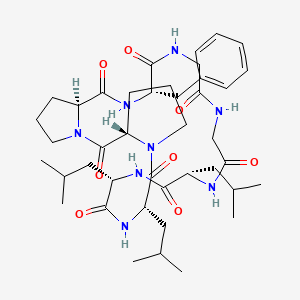
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)

![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
